1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
Description
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride (hereafter referred to as the target compound) is a piperazinecarboxamide derivative characterized by a cyclohexyl substituent at the 4-position of the piperazine ring and a dimethylamino carbonyl group at the N-methyl position. Its monohydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. Piperazinecarboxamides are widely studied for their structural versatility, enabling modulation of pharmacokinetic and pharmacodynamic properties through substituent modifications .
Properties
CAS No. |
80712-48-7 |
|---|---|
Molecular Formula |
C15H29ClN4O2 |
Molecular Weight |
332.87 g/mol |
IUPAC Name |
4-cyclohexyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H28N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h13H,4-12H2,1-3H3;1H |
InChI Key |
VGFDHJQHBYUMAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Piperazine Core Formation and Functionalization
The piperazine ring is either commercially sourced or synthesized via established methods such as:
- Nucleophilic substitution reactions starting from piperazine and appropriate halogenated cyclohexyl derivatives.
- Catalytic hydrogenation of nitro-substituted precursors followed by N-protection and selective functionalization.
For example, related piperazine derivatives have been synthesized by nucleophilic aromatic substitution (SNAr) reactions involving piperazine and halopyridines, followed by N-protection and catalytic hydrogenation to yield functionalized piperazine intermediates.
Introduction of the Cyclohexyl Group
The cyclohexyl substituent at the 4-position is introduced via alkylation reactions using cyclohexyl halides or cyclohexanone-derived intermediates. One method involves condensation of diamines derived from cyclohexanone with appropriate electrophiles to form the cyclohexyl-substituted piperazine ring.
Acylation to Install Dimethylaminocarbonyl and Methylcarboxamide Groups
The key functional groups are introduced by acylation reactions:
- The dimethylaminocarbonyl group is typically installed by reacting the piperazine nitrogen with dimethylcarbamoyl chloride or related reagents under controlled conditions.
- The methylcarboxamide moiety is introduced by further acylation or carbamoylation steps, often using methyl isocyanate or methyl chloroformate derivatives.
These steps require careful control of reaction conditions (temperature, solvent, base) to avoid over-acylation or side reactions.
Formation of the Monohydrochloride Salt
The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which improves the compound’s stability and handling properties.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperazine ring formation | Piperazine + cyclohexyl halide, base | 4-cyclohexylpiperazine intermediate |
| 2 | N-Acylation | Dimethylcarbamoyl chloride, base, solvent | Introduction of dimethylaminocarbonyl group |
| 3 | Further acylation | Methyl isocyanate or equivalent | Formation of methylcarboxamide group |
| 4 | Salt formation | HCl in solvent | Monohydrochloride salt of final compound |
Research Findings and Optimization
- Optimization of nucleophilicity and leaving groups in the alkylation step can significantly improve yields. For example, replacing sulfoxide leaving groups with chlorides enhanced reaction efficiency in related piperazine syntheses.
- Use of bases such as cyclohexyl magnesium chloride has been shown to improve nucleophilicity in acylation steps, leading to higher yields and fewer side products.
- Catalytic hydrogenation and protection/deprotection strategies are critical for selective functionalization of the piperazine nitrogen atoms without affecting other sensitive groups.
- The final salt formation step is essential for pharmaceutical-grade purity and stability, with hydrochloride salts being preferred for their solubility and crystallinity.
Analytical Data and Characterization
The compound’s identity and purity are confirmed by:
- Molecular formula: C15H29ClN4O2
- Molecular weight: 332.87 g/mol
- Spectroscopic methods such as NMR, IR, and mass spectrometry.
- Chromatographic purity analysis (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring structure with additional functional groups that enhance its biological activity. Its molecular formula is , and it is typically encountered as a hydrochloride salt, which improves its solubility and stability for pharmaceutical applications .
Medicinal Chemistry
Research into the therapeutic potential of 1-Piperazinecarboxamide has revealed its ability to interact with various biological targets. The compound has been studied for its potential in:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by affecting cell proliferation pathways. For instance, related compounds have shown promise in inhibiting tumor growth in vitro .
- Neuropharmacology : The structural features of the compound suggest possible interactions with neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. This interaction could lead to anxiolytic or antidepressant effects.
The compound is under investigation for its biological activities, including:
- Inhibition of Prostaglandin D Synthase : A patent describes the compound's ability to inhibit prostaglandin D synthase, indicating potential applications in treating inflammatory conditions .
- Binding Affinity Studies : Research indicates that similar piperazine derivatives can bind effectively to various receptors, which may elucidate their pharmacological effects.
Industrial Applications
In addition to medicinal uses, 1-Piperazinecarboxamide is utilized in:
- Synthesis of Complex Molecules : As a building block in organic synthesis, it can be used to create more complex pharmaceutical compounds or materials with specific properties.
- Development of New Materials : The unique chemical structure allows for modifications that can lead to innovative materials in chemical processes or drug formulation.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Structural Comparisons
Core Piperazine Conformation
The piperazine ring in the target compound adopts a chair conformation , consistent with related structures such as N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide and N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide . However, the substituents differ significantly:
- Chlorophenyl group () : Adds aromaticity and electron-withdrawing effects, which may influence receptor binding.
- Dimethylamino carbonyl group (target compound): Provides hydrogen-bonding capacity via the carbonyl oxygen, similar to the carboxamide linkages in N-(pyridin-3-yl)piperazine-1-carboxamide derivatives .
Substitution Patterns
| Compound Name | Substituents at 4-Position | N-Substituents | Salt Form |
|---|---|---|---|
| Target Compound | Cyclohexyl | (Dimethylamino)carbonyl, N-methyl | Monohydrochloride |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Ethyl | 4-Chlorophenyl | Free base |
| N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide | Methyl | 4-Chlorophenyl | Free base |
| N-Ethyl-N,4-dimethylpiperazine-1-carboxamide | Methyl | Ethyl, N-methyl | Free base |
Key Observations :
- The cyclohexyl group in the target compound increases lipophilicity (logP) compared to smaller alkyl (methyl/ethyl) or aryl (chlorophenyl) substituents.
- The monohydrochloride salt improves solubility over free-base analogues like those in and .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The monohydrochloride form of the target compound likely exhibits higher aqueous solubility than free-base analogues like N-Ethyl-N,4-dimethylpiperazine-1-carboxamide () .
- Cyclohexyl vs. Aryl Groups : Cyclohexyl’s lipophilicity may enhance blood-brain barrier penetration compared to chlorophenyl-containing compounds (), which are more polar .
Receptor Interactions
- Chlorophenyl analogues (): Their electron-deficient aromatic rings may engage in π-π stacking with tyrosine kinases, a mechanism less likely in the cyclohexyl-substituted target compound .
Biological Activity
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is a synthetic compound that has attracted attention for its potential biological activities. This compound belongs to the piperazine family, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The compound has the following molecular structure:
- Molecular Formula: C15H29ClN4O2
- Molecular Weight: 316.88 g/mol
The biological activity of 1-Piperazinecarboxamide is believed to be mediated through its interaction with various molecular targets within cells. These interactions can influence several biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate these mechanisms fully.
Inhibition of Prostaglandin D Synthase
Research indicates that piperazine derivatives can inhibit prostaglandin D synthase, an enzyme involved in inflammatory processes. This inhibition may contribute to anti-inflammatory effects, making this compound a potential candidate for treating conditions characterized by excessive inflammation .
Antimicrobial Activity
Preliminary studies have suggested that compounds similar to 1-Piperazinecarboxamide exhibit antimicrobial properties. This activity may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways crucial for bacterial survival.
Neuropharmacological Effects
Piperazine derivatives are often investigated for their neuropharmacological effects. Some studies have indicated that they may act on neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for treating mood disorders and other neurological conditions .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 1-Piperazinecarboxamide:
-
Study on Anti-inflammatory Effects:
- A study investigated the anti-inflammatory properties of piperazine derivatives in a rodent model of arthritis. The results indicated a significant reduction in inflammatory markers in animals treated with the compound compared to controls.
-
Antimicrobial Efficacy:
- Another study assessed the antimicrobial efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting potential for further development as antimicrobial agents.
-
Neuropharmacological Assessment:
- Research focusing on the neuropharmacological profile of piperazine compounds revealed their ability to modulate serotonin receptors, indicating potential use in treating anxiety and depression-related disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-Piperazinecarboxamide, a comparison with similar compounds is essential:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-ethyl | C15H29ClN4O2 | Potential anti-inflammatory |
| 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-propyl | C15H29ClN4O2 | Antimicrobial properties |
| 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-methoxyphenyl)-N-methyl | C16H24N4O3 | Neuropharmacological effects |
Q & A
Q. What are the standard synthetic routes for synthesizing piperazinecarboxamide derivatives, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step processes, including piperazine ring formation, substitution with cyclohexyl groups, and carboxamide functionalization. Key steps include reacting ethylenediamine with dihaloalkanes under basic conditions for ring formation, followed by nucleophilic substitution or coupling reactions. Optimization involves adjusting reaction temperature (e.g., reflux in ethanol), catalyst selection (e.g., NaCNBH3 for reductive amination), and purification via column chromatography or recrystallization .
Q. What analytical techniques are recommended for confirming the structural integrity of piperazinecarboxamide derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure. X-ray crystallography (e.g., CCDC-1990392 data) resolves stereochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How should researchers handle the purification of piperazinecarboxamide derivatives post-synthesis?
Purification methods depend on solubility and stability. For polar derivatives, reverse-phase chromatography with C18 columns is effective. Non-polar analogs may require recrystallization using ethanol/water mixtures. Centrifugation and vacuum filtration are standard for isolating crystalline products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of piperazinecarboxamide derivatives to enhance target selectivity?
Systematic substitution at the piperazine core (e.g., introducing fluorophenyl or sulfamoyl groups) and analyzing binding affinity via in vitro assays (e.g., enzyme inhibition) can identify critical pharmacophores. For instance, replacing the dimethylamino group with a pyridinyl moiety improved selectivity for serotonin receptors in related compounds .
Q. What computational strategies are effective in designing novel piperazinecarboxamide derivatives with improved pharmacokinetic properties?
Quantum chemical calculations (e.g., DFT for electron distribution) and molecular docking simulations predict binding modes to targets like GPCRs. Tools like AI-powered retrosynthesis (e.g., Template_relevance models) prioritize synthetic routes, while topological polar surface area (TPSA) calculations optimize bioavailability .
Q. How can researchers resolve discrepancies in biological activity data across studies involving piperazinecarboxamide analogs?
Contradictions often arise from variations in assay conditions (e.g., cell lines, pH). Standardizing protocols (e.g., fixed incubation times, controlled temperature) and validating compound purity (via HPLC) are essential. Replicating studies with orthogonal methods (e.g., SPR alongside radioligand binding) confirms reproducibility .
Q. What strategies enhance the metabolic stability of piperazinecarboxamide derivatives in preclinical studies?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) or replacing labile esters with amides reduces oxidative metabolism. In vivo pharmacokinetic profiling in rodent models, coupled with LC-MS/MS analysis, identifies metabolites for further optimization .
Methodological Notes
- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., amide coupling) and adjust reagent stoichiometry .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural modifications with activity trends .
- Safety : Follow GHS guidelines (e.g., H302/H315 hazard codes) for handling corrosive reagents during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
